Cas no 58749-22-7 (Licochalcone a)
Licochalcone a Chemical and Physical Properties
Names and Identifiers
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- Licochalcone
- LICOCHALCONE-A
- (E)-3-[5-(1,1-DIMETHYL-2-PROPENYL)-4-HYDROXY-2-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- (2E)-3-[5-(1,1-dimethylprop-2-en-1-yl)-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
- (E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
- Licochalcone A
- (2E)-3-[5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl]-1-(4-hdyroxyphenyl)-2-propen-1-one
- 2-Propen-1-one,3-(5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)-,(E)
- 3-Dimethylallyl-4,4'-dihydroxy-6-me
- 5-(1,1-dimethylallyl)-4,4'-dihydroxy-2-methoxychalcone
- LICOAGROCHACONE A
- Licochalcone-A,Synthetic
- 4′,4-Dihydroxy-3-α,α-dimethylallyl-6-methoxychalcone
- 3-Dimethylallyl-4,4'-dihydroxy-6-methoxychalcone
- C21H22O4
- JTV5467968
- Licochalcone-A, Synthetic
- (E)-3-[5-(1,1-dimethylallyl)-4-hydroxy-2-methoxy-phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 3-(5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)-, (E)-
- (E)-3-[4-hydroxy-2-methoxy-5-(2-meth
- Licochalcone a
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- MDL: MFCD01417903
- Inchi: 1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+
- InChI Key: KAZSKMJFUPEHHW-DHZHZOJOSA-N
- SMILES: OC1=CC(=C(/C=C/C(C2C=CC(=CC=2)O)=O)C=C1C(C=C)(C)C)OC
Computed Properties
- Exact Mass: 338.15200
- Monoisotopic Mass: 338.15180918 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 23
- XLogP3: 4.9
- Topological Polar Surface Area: 66.8
- Molecular Weight: 338.4
Experimental Properties
- Color/Form: Yellow powder
- Melting Point: 100°
- Boiling Point: 532.6°C at 760 mmHg
- PSA: 66.76000
- LogP: 4.46610
- Solubility: Not available
Licochalcone a Security Information
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: 36/37
- RTECS:UB8755000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Licochalcone a Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM394-5mg |
Licochalcone a |
58749-22-7 | 98+% | 5mg |
698CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM394-10mg |
Licochalcone a |
58749-22-7 | 98+% | 10mg |
1079CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM394-50mg |
Licochalcone a |
58749-22-7 | 98+% | 50mg |
2808CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80486-10MG |
Licochalcone a |
58749-22-7 | 10mg |
¥5151.16 | 2025-01-16 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0261-25MG |
Licochalcone A |
58749-22-7 | >97.0%(HPLC) | 25mg |
¥1080.00 | 2024-04-16 | |
| TRC | L397710-5mg |
Licochalcone A |
58749-22-7 | 5mg |
$75.00 | 2023-05-18 | ||
| TRC | L397710-50mg |
Licochalcone A |
58749-22-7 | 50mg |
$201.00 | 2023-05-18 | ||
| TRC | L397710-500mg |
Licochalcone A |
58749-22-7 | 500mg |
$1568.00 | 2023-05-18 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0855-100mg |
Licochalcone A |
58749-22-7 | 98% | 100mg |
$96 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0855-1000mg |
Licochalcone A |
58749-22-7 | 98% | 1g |
$450 | 2021-09-23 |
Licochalcone a Suppliers
Licochalcone a Related Literature
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Cheng-Cheng Shi,Tian-Ran Chen,Qi-Hua Zhang,Ling-Hua Wei,Chao Huang,Ya-Di Zhu,Hai-Bin Liu,Ya-Kun Bai,Fang-Jun Wang,Wen-Zhi Guo,Li-Rong Zhang,Guang-Bo Ge RSC Adv. 2020 10 3626
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Yufei He,Ze Wang,Weidang Wu,Ying Xie,Zihong Wei,Xiulin Yi,Yong Zeng,Yazhuo Li,Changxiao Liu RSC Adv. 2019 9 16136
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Yun-Qing Song,Xiao-Qing Guan,Zi-Miao Weng,Jun-Ling Liu,Jing Chen,Lu Wang,Long-Tao Cui,Sheng-Quan Fang,Jie Hou,Guang-Bo Ge Food Funct. 2021 12 162
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4. Licochalcone A bound to bovine serum albumin: a spectroscopic, photophysical and structural studySandra Monti,Ilse Manet,Francesco Manoli,Stefano Ottani,Giancarlo Marconi Photochem. Photobiol. Sci. 2009 8 805
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Fei Zeng,Wenxing Wu,Yiying Zhang,Xin Pan,Jinao Duan Food Funct. 2021 12 5650
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Retrochalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones Retrochalcones
- Chalcones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Other Chemical Reagents
Additional information on Licochalcone a
Introduction to Licochalcone a (CAS No: 58749-22-7)
Licochalcone a, a naturally occurring compound with the chemical formula C21H24O6, is widely recognized for its significant pharmacological properties. This compound is primarily derived from the roots of Scutellaria baicalensis, a plant species that has been used in traditional Chinese medicine for centuries. The CAS number 58749-22-7 uniquely identifies Licochalcone a, ensuring precise classification and differentiation in chemical and pharmaceutical contexts.
The structural complexity of Licochalcone a contributes to its diverse biological activities. Its chalcone core structure is flanked by two hydroxyl groups, which are critical for its interaction with various biological targets. Recent studies have highlighted the compound's potential in multiple therapeutic areas, including anti-inflammatory, antioxidant, and anticancer applications. The molecular mechanism of action involves modulating key signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses and cell proliferation.
One of the most compelling aspects of Licochalcone a is its safety profile. Preclinical studies have demonstrated low toxicity even at high doses, making it a promising candidate for further clinical development. The compound's ability to selectively inhibit certain enzymes and receptors without causing significant side effects has garnered attention from researchers worldwide. This feature is particularly important in the development of new drugs where minimizing adverse effects is a primary concern.
In recent years, the interest in Licochalcone a has surged due to its potential in treating chronic inflammatory diseases. Chronic inflammation is implicated in various conditions such as rheumatoid arthritis, atherosclerosis, and even certain types of cancer. By inhibiting key pro-inflammatory cytokines like TNF-α and IL-6, Licochalcone a has shown promise in reducing inflammation and alleviating symptoms associated with these diseases. Clinical trials are currently underway to evaluate its efficacy in human patients.
The anticancer properties of Licochalcone a have also been extensively studied. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and inhibiting survival signaling pathways. Furthermore, it has demonstrated the ability to suppress tumor growth and metastasis in animal models. These findings have opened new avenues for developing novel anticancer therapies that are less toxic than conventional chemotherapeutic agents.
The antioxidant activity of Licochalcone a is another area of significant interest. Oxidative stress plays a crucial role in the development of various diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Studies have shown that Licochalcone a can scavenge free radicals and protect cells from oxidative damage. This property makes it an attractive candidate for developing treatments that target oxidative stress-related pathologies.
The pharmacokinetic profile of Licochalcone a is also noteworthy. It exhibits good oral bioavailability and can be easily administered through various routes. This flexibility in administration makes it suitable for both therapeutic and cosmetic applications. For instance, topical formulations containing Licochalcone a are being explored for their potential to treat skin conditions such as eczema and psoriasis.
In conclusion, Licochalcone a (CAS No: 58749-22-7) is a multifaceted compound with extensive therapeutic potential. Its ability to modulate inflammatory pathways, induce apoptosis in cancer cells, scavenge free radicals, and exhibit low toxicity positions it as a promising candidate for future medical applications. As research continues to uncover new insights into its mechanisms of action, we can expect to see more innovative uses for this remarkable natural product.
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